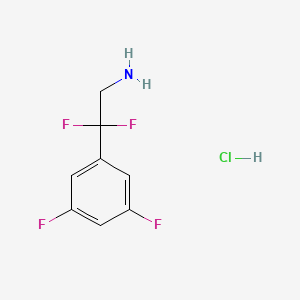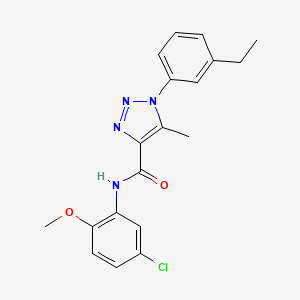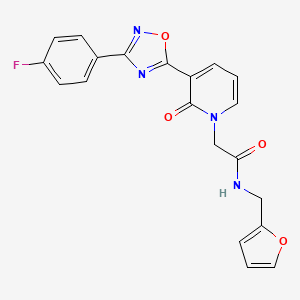![molecular formula C9H6ClF3N2O3 B2944756 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide CAS No. 379255-51-3](/img/structure/B2944756.png)
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” includes a trifluoromethyl group, a nitro group, and a chloro group attached to a phenyl ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The compound is a solid . It has a predicted melting point of 164.07°C , a predicted boiling point of approximately 403.0°C at 760 mmHg , a predicted density of approximately 1.6 g/cm^3 , and a predicted refractive index of n 20D 1.55 .科学的研究の応用
Photoreactions and Photocatalytic Degradation
Photoreactions of related compounds, such as flutamide, in different solvents reveal various photoreactions, indicating potential applications in studying the stability and degradation pathways of similar chemicals under UV exposure. The photocatalytic degradation of acetaminophen, a related acetamide, using TiO2 nanoparticles under UV light, suggests potential environmental applications for the degradation of hazardous substances (Watanabe et al., 2015; Jallouli et al., 2017).
Crystal Structure and Non-linear Optical Materials
The study of N-(3-nitrophenyl)acetamide and its derivatives emphasizes their significance in crystallography and as organic non-linear optical materials, which could be analogous to applications for 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide in materials science and optics (Mahalakshmi et al., 2002).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Synthesized derivatives, such as 2-(substituted phenoxy)acetamide derivatives, have been explored for their potential anticancer, anti-inflammatory, and analgesic activities, suggesting that similar chemical structures could be valuable in pharmaceutical research (Rani et al., 2014).
Molecular Interactions and Theoretical Investigations
Density Functional Theory (DFT) investigations on N,N-diacylaniline derivatives offer insights into the molecular interactions, geometries, and electronic properties of similar compounds, which are critical for designing and understanding new materials with specific electronic or optical properties (Al‐Sehemi et al., 2017).
Environmental Degradation Studies
Comparative studies on the environmental degradation of chloroacetamide herbicides, including their metabolism in human and rat liver microsomes, highlight the importance of understanding the fate and transformation of such compounds in biological systems and the environment (Coleman et al., 2000).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation .
将来の方向性
The future directions for research on “2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide” and similar compounds could involve exploring their potential applications in the agrochemical and pharmaceutical industries . The unique properties of these compounds make them an important area of study .
作用機序
Pharmacokinetics
The compound has a molecular weight of 282.6 and a molecular formula of C9H6ClF3N2O3 . It is predicted to have a melting point of 164.07° C and a boiling point of 403.0° C at 760 mmHg . The density is predicted to be 1.6 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
It is recommended to store the compound at room temperature .
特性
IUPAC Name |
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-7-2-1-5(15(17)18)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQUIGHPDQHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2944675.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)

![2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B2944681.png)
![2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2944683.png)

![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2944689.png)

![5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2944692.png)

